molecular formula C21H29N3O5 B2462331 Tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate CAS No. 1081119-91-6

Tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B2462331
CAS No.: 1081119-91-6
M. Wt: 403.479
InChI Key: GHTFQMNZBNHZAI-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is a synthetic organic compound known for its diverse applications in the fields of chemistry, biology, medicine, and industry. This compound is notable for its intricate molecular structure, which includes a piperazine ring, a pyrrolidinone moiety, and a tert-butyl ester group, all of which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate generally involves a multi-step process. A common approach includes:

  • Formation of the Pyrrolidinone Intermediate: : The initial step often involves the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an imine. Subsequent reduction and cyclization yield the pyrrolidinone intermediate.

  • Introduction of the Piperazine Ring: : The pyrrolidinone intermediate is then coupled with piperazine using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Addition of the Tert-butyl Ester Group: : The final step involves esterification with tert-butyl chloroformate under mild conditions, resulting in the formation of this compound.

Industrial Production Methods: On an industrial scale, the production of this compound typically utilizes optimized versions of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Reactor design, temperature control, and solvent choice are crucial factors.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The methoxy group in the aromatic ring can undergo oxidation to form a phenol derivative.

  • Reduction: : The ketone group in the pyrrolidinone moiety can be reduced to an alcohol.

  • Substitution: : Electrophilic aromatic substitution reactions can occur at the methoxybenzene ring, allowing for further functionalization.

Common Reagents and Conditions Used

  • Oxidation: : Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).

  • Reduction: : Reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminum hydride) are often used.

  • Substitution: : Conditions for electrophilic aromatic substitution typically involve halogens or sulfonic acid derivatives.

Major Products Formed from These Reactions

  • Oxidation can yield phenol derivatives.

  • Reduction results in alcohol derivatives.

  • Substitution reactions produce a variety of functionalized aromatic compounds.

Scientific Research Applications

In Chemistry: : The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis, particularly in the design of novel pharmaceuticals.

In Biology: : Its interactions with various biological pathways are of interest. Researchers investigate its potential as a tool for probing cellular mechanisms and its effects on enzymatic activities.

In Medicine: : This compound has shown promise in preliminary studies for its potential therapeutic applications, such as acting as an enzyme inhibitor or receptor modulator. Its structural motifs are being explored for drug development.

In Industry: : It is used in the formulation of specialty chemicals and materials. Its ability to undergo diverse chemical reactions makes it versatile for various industrial applications.

Mechanism of Action

The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The piperazine ring and pyrrolidinone moiety are crucial for its binding affinity and specificity. This interaction can lead to the inhibition or activation of pathways critical in disease processes, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Similar compounds include other piperazine derivatives, pyrrolidinone-based compounds, and tert-butyl esters. Each of these classes of compounds shares some structural similarities but differs in specific functional groups, leading to unique chemical properties and applications.

List of Similar Compounds

  • Piperazine derivatives, such as 1-phenylpiperazine

  • Pyrrolidinone-based compounds like N-methylpyrrolidinone

  • Tert-butyl esters, such as tert-butyl acetate

What stands out about tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is the combination of these functional groups within a single molecule, contributing to its multifaceted applications and chemical versatility.

Properties

IUPAC Name

tert-butyl 4-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-21(2,3)29-20(27)23-11-9-22(10-12-23)19(26)15-13-18(25)24(14-15)16-5-7-17(28-4)8-6-16/h5-8,15H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTFQMNZBNHZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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